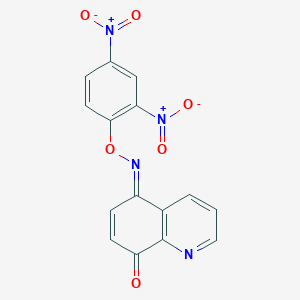
(5E)-5-(2,4-dinitrophenoxy)iminoquinolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(2,4-dinitrophenoxy)iminoquinolin-8-one, commonly known as DNPIQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. DNPIQ is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of various cellular processes.
Wissenschaftliche Forschungsanwendungen
Metal Complex Synthesis and Spectroscopy
- Synthesis and Spectroscopic Analysis : The compound has been utilized in the synthesis of metal complexes, particularly with rhenium(I), demonstrating interesting spectroscopic properties. These complexes show potential for applications in molecular electronics and photonics due to their unique photophysical properties. A study by Sarkar, Mondal, and Rajak (2014) synthesized dinuclear rhenium(I) complexes, which displayed bathochromically shifted intramolecular charge transfer bands, suggesting potential applications in optical materials and electronic devices (Sarkar, Mondal, & Rajak, 2014).
Sensor Development for Biothiols
- Phosphorogenic Intracellular Sensors : The compound has been incorporated into cyclometalated iridium(III) polypyridine complexes, acting as sensors for biothiols, such as glutathione and hydrogen sulfide. This application is crucial in biological and medicinal fields, particularly in detecting and understanding cellular functions and pathologies. Tso, Liu, and Lo (2017) demonstrated that upon reaction with biothiols, these complexes showed enhanced emission, indicating their potential as sensitive biothiol detectors (Tso, Liu, & Lo, 2017).
Heterocyclic Compound Synthesis
- Synthesis of Novel Heterocyclic Compounds : Research by Abdallah, Hassaneen, and Abdelhadi (2009) focused on creating novel tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. These compounds have potential applications in pharmaceuticals and organic electronics due to their diverse structural and electronic properties (Abdallah, Hassaneen, & Abdelhadi, 2009).
Application in Fluorescent pH Sensors
- pH-Dependent Fluorescent Sensors : Akbar, Baral, and Kanungo (2015) utilized a derivative of this compound in the development of a pH-dependent fluorescent sensor. This has implications in environmental monitoring and biological applications, where accurate pH measurement is crucial (Akbar, Baral, & Kanungo, 2015).
Eigenschaften
IUPAC Name |
(5E)-5-(2,4-dinitrophenoxy)iminoquinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O6/c20-13-5-4-11(10-2-1-7-16-15(10)13)17-25-14-6-3-9(18(21)22)8-12(14)19(23)24/h1-8H/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHDQRKJWNXBEM-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=NOC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC\2=C(C(=O)C=C/C2=N\OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2,4-dinitrophenoxy)iminoquinolin-8-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

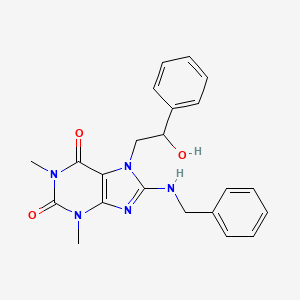

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate](/img/structure/B2420395.png)
![3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420398.png)
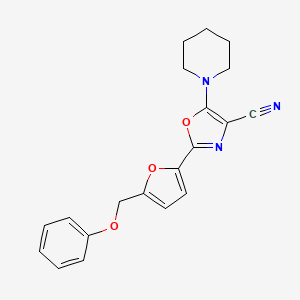
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2420400.png)
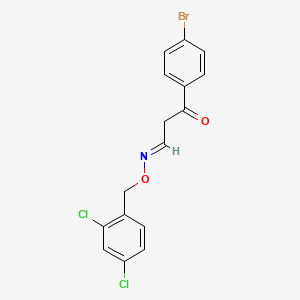
![Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2420405.png)
![(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420408.png)
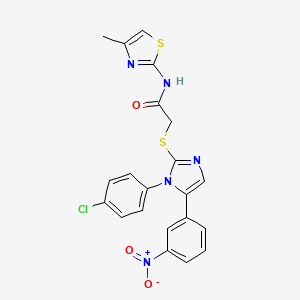
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)
![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)
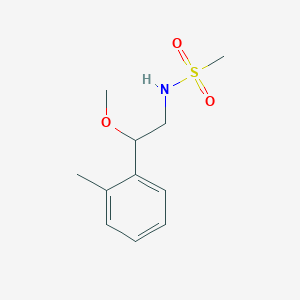
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)